Viniferol D: A Technical Guide on its Discovery and Natural Sources
Viniferol D: A Technical Guide on its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Viniferol D is a naturally occurring stilbenetrimer, a class of polyphenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of (+)-Viniferol D. The compound was first identified in 2003 from the stems of the 'Kyohou' cultivar of the grapevine, Vitis vinifera. This document details the pioneering research that led to its structural elucidation and outlines the experimental protocols for its extraction and purification. While the biological activities of many stilbenoids are well-documented, specific quantitative data on the bioactivity of Viniferol D, including IC50 values and its effects on specific signaling pathways, remain largely unexplored in publicly available scientific literature.
Discovery of (+)-Viniferol D
The discovery of (+)-Viniferol D was a significant contribution to the field of natural product chemistry, expanding the known diversity of stilbene oligomers.
Pioneering Researchers and Institution
A team of researchers from Meijo University in Nagoya, Japan, is credited with the discovery and structural elucidation of (+)-Viniferol D. The key scientists involved in this seminal work were Yoshiaki Takaya, Kenji Terashima, Ke-Xu Yan, and Masatake Niwa.[1] Their findings were published in the journal Heterocycles in 2003.
Year of Discovery and Publication
The discovery was formally communicated to the scientific community in a manuscript received on March 3rd, 2003, and published on June 1st, 2003.
Natural Sources of Viniferol D
Viniferol D has been primarily isolated from plant species belonging to the Vitaceae family, particularly from grapevines.
Primary Botanical Source
The original and most well-documented source of (+)-Viniferol D is the stem of the 'Kyohou' cultivar of Vitis vinifera L.[1] The 'Kyohou' grape is a popular table grape variety in Japan.
Other Reported Natural Sources
Subsequent research has also identified Viniferol D in the roots of Vitis vinifera. The presence of this stilbenetrimer in different parts of the grapevine suggests its potential role in the plant's defense mechanisms.
Physicochemical Properties
A summary of the key physicochemical properties of (+)-Viniferol D is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C42H32O9 | [1] |
| Molecular Weight | 680.7 g/mol | |
| Appearance | Amorphous Powder | [1] |
| Optical Rotation | [α]D +101.4° (c 0.27, MeOH) | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the first isolation and characterization of (+)-Viniferol D, as reported by Takaya et al. (2003).
Plant Material
The plant material used for the initial isolation was the stems of Vitis vinifera 'Kyohou', which were collected in Wakayama Prefecture, Japan.
Extraction and Isolation Workflow
The isolation of (+)-Viniferol D involved a multi-step process of extraction and chromatographic separation. A diagram illustrating this workflow is provided below.
Caption: Isolation workflow for (+)-Viniferol D.
Detailed Methodologies
4.3.1. Extraction: The dried and powdered stems of Vitis vinifera 'Kyohou' were extracted with methanol. The resulting extract was then concentrated under reduced pressure.
4.3.2. Solvent Partitioning: The concentrated methanol extract was partitioned between ethyl acetate and water. The ethyl acetate soluble fraction, containing the stilbenoids, was collected for further purification.
4.3.3. Chromatographic Separation: The ethyl acetate fraction was subjected to a series of chromatographic steps:
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Medium-Pressure Column Chromatography (MPCC) on Silica Gel: The crude extract was first separated on a silica gel column to yield several fractions.
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MPCC on Reversed-Phase (C8) Silica Gel: The fraction containing Viniferol D was further purified using reversed-phase chromatography.
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Column Chromatography on Sephadex LH-20: This step was used for further separation based on size exclusion and polarity.
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Preparative Thin-Layer Chromatography (TLC): The final purification was achieved using preparative TLC on silica gel plates.
4.3.4. Yield: From the ethyl acetate soluble fraction, the reported yield of (+)-Viniferol D was 21.6 mg.
Structure Elucidation
The chemical structure of (+)-Viniferol D was determined using a combination of spectroscopic techniques:
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High-Resolution Mass Spectrometry (HR-MS): To determine the molecular formula.
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1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the connectivity of the atoms.
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2D NMR (COSY, HMQC, HMBC): To establish the detailed correlations between protons and carbons, confirming the complex trimeric structure.
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J-values in 1H NMR: The coupling constants were crucial in determining the relative stereochemistry of the molecule.
Biogenesis of (+)-Viniferol D
The proposed biosynthetic pathway for (+)-Viniferol D suggests that it is formed through the oxidative coupling of resveratrol units. The key precursor is believed to be (+)-ε-viniferin, a resveratrol dimer. A simplified diagram of the proposed biogenesis is presented below.
Caption: Proposed biogenesis of (+)-Viniferol D.
Biological Activity and Signaling Pathways
A comprehensive search of the scientific literature did not yield specific quantitative data on the biological activity of Viniferol D, such as IC50 values for cytotoxicity or other bioassays. Furthermore, no studies were identified that investigated the specific signaling pathways modulated by Viniferol D. While the broader class of stilbenoids from Vitis vinifera is known to possess a range of biological properties, including antioxidant, anti-inflammatory, and anticancer effects, the specific contributions of Viniferol D to these activities have not been elucidated.
Therefore, the tables for quantitative data and diagrams for signaling pathways, as requested, cannot be provided at this time due to the lack of available information in the public domain.
Future Research Directions
The discovery and isolation of Viniferol D have laid the groundwork for future investigations into its biological potential. Key areas for future research include:
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Quantitative Bioactivity Studies: Systematic evaluation of the cytotoxic, anti-inflammatory, antioxidant, and other biological activities of purified Viniferol D to determine its potency (e.g., IC50 values).
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Mechanism of Action Studies: Elucidation of the molecular mechanisms by which Viniferol D exerts its biological effects, including the identification of specific protein targets and signaling pathways.
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In Vivo Efficacy: Assessment of the therapeutic potential of Viniferol D in preclinical animal models of various diseases.
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Quantification in Natural Sources: Development of analytical methods to quantify the concentration of Viniferol D in various cultivars of Vitis vinifera and other potential plant sources.
Conclusion
(+)-Viniferol D is a structurally unique stilbenetrimer isolated from the stems of Vitis vinifera 'Kyohou'. Its discovery has enriched the chemical diversity of natural products derived from grapevines. While the methodology for its isolation and its chemical structure are well-established, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. This presents a compelling opportunity for further research to unlock the potential therapeutic applications of this intriguing natural compound.
